Cas no 2172491-29-9 (tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate)

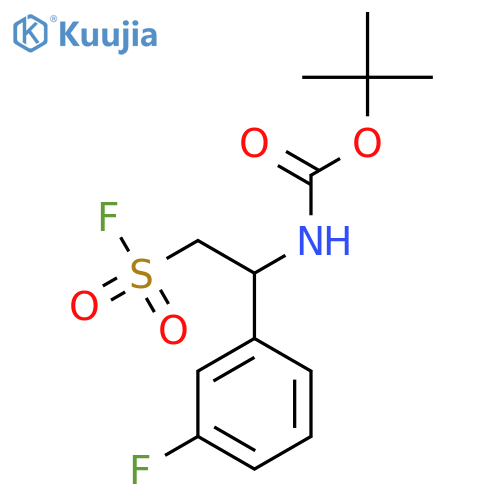

2172491-29-9 structure

商品名:tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate

tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate

- tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate

- EN300-1577343

- 2172491-29-9

-

- インチ: 1S/C13H17F2NO4S/c1-13(2,3)20-12(17)16-11(8-21(15,18)19)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3,(H,16,17)

- InChIKey: VLNMDHMXBPWPJF-UHFFFAOYSA-N

- ほほえんだ: S(CC(C1C=CC=C(C=1)F)NC(=O)OC(C)(C)C)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 321.08463552g/mol

- どういたいしつりょう: 321.08463552g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 456

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 80.8Ų

tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1577343-50mg |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 50mg |

$2044.0 | 2023-09-24 | ||

| Enamine | EN300-1577343-0.1g |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 0.1g |

$2142.0 | 2023-06-04 | ||

| Enamine | EN300-1577343-0.5g |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 0.5g |

$2336.0 | 2023-06-04 | ||

| Enamine | EN300-1577343-1.0g |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 1g |

$2433.0 | 2023-06-04 | ||

| Enamine | EN300-1577343-10.0g |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 10g |

$10464.0 | 2023-06-04 | ||

| Enamine | EN300-1577343-5.0g |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 5g |

$7058.0 | 2023-06-04 | ||

| Enamine | EN300-1577343-2500mg |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 2500mg |

$4771.0 | 2023-09-24 | ||

| Enamine | EN300-1577343-5000mg |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 5000mg |

$7058.0 | 2023-09-24 | ||

| Enamine | EN300-1577343-250mg |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 250mg |

$2239.0 | 2023-09-24 | ||

| Enamine | EN300-1577343-2.5g |

tert-butyl N-[1-(3-fluorophenyl)-2-(fluorosulfonyl)ethyl]carbamate |

2172491-29-9 | 2.5g |

$4771.0 | 2023-06-04 |

tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

2172491-29-9 (tert-butyl N-1-(3-fluorophenyl)-2-(fluorosulfonyl)ethylcarbamate) 関連製品

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量